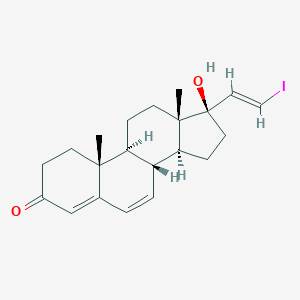
4-(2-Benzoylvinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Benzoylvinyl)benzoic acid, also known as trans-4-(2-carboxyvinyl)benzoic acid, is a synthetic compound that belongs to the class of stilbene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, medicine, and pharmacology.
作用机制
The mechanism of action of 4-(2-Benzoylvinyl)benzoic acid involves the inhibition of various enzymes, which play a crucial role in cell division and DNA replication. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Additionally, it inhibits the activity of DNA polymerase, which is responsible for synthesizing new DNA strands during cell division.
Biochemical and Physiological Effects:
4-(2-Benzoylvinyl)benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of abnormal cells from the body. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Moreover, it has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of 4-(2-Benzoylvinyl)benzoic acid is its ease of synthesis and purification. Additionally, it exhibits high stability under various conditions, which makes it suitable for various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the research on 4-(2-Benzoylvinyl)benzoic acid. One of the areas of interest is the development of novel polymers using this compound as a building block. These polymers can exhibit unique properties, which can make them suitable for various industrial applications. Additionally, further research can be conducted to explore the potential anticancer properties of this compound and its derivatives. Moreover, the anti-inflammatory properties of this compound can be further investigated for the development of new drugs for the treatment of inflammatory diseases.
合成方法
The synthesis of 4-(2-Benzoylvinyl)benzoic acid involves the condensation of 2-benzoylbenzoic acid with acetylacetone in the presence of a base catalyst. The reaction proceeds via Knoevenagel condensation, which results in the formation of a β-ketoester intermediate. The intermediate undergoes decarboxylation and tautomerization to form the desired product. The yield of the reaction is typically around 50-60%, and the purity can be increased by recrystallization.
科学研究应用
4-(2-Benzoylvinyl)benzoic acid has been extensively studied for its potential applications in various fields of science. In materials science, it has been used as a building block for the synthesis of novel polymers, such as poly(arylene ether)s and polyimides. These polymers exhibit unique mechanical, thermal, and electrical properties, which make them suitable for various industrial applications.
In medicine, 4-(2-Benzoylvinyl)benzoic acid has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
属性
产品名称 |
4-(2-Benzoylvinyl)benzoic acid |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)/b11-8+ |
InChI 键 |
BFLGEZGYYCQWRT-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



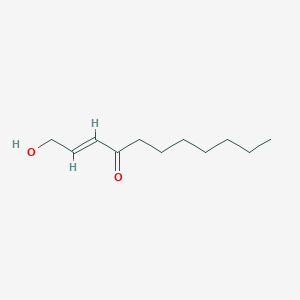
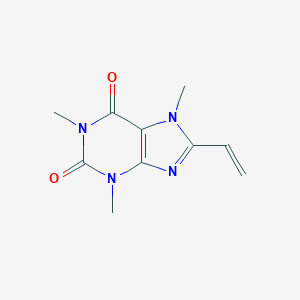
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

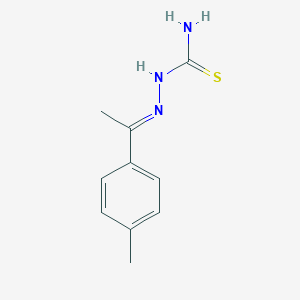
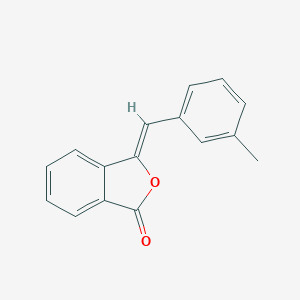
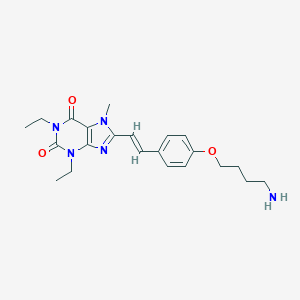

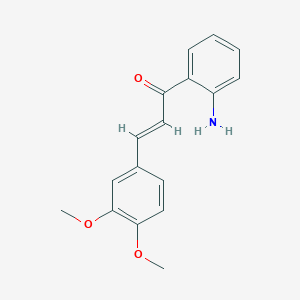
![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
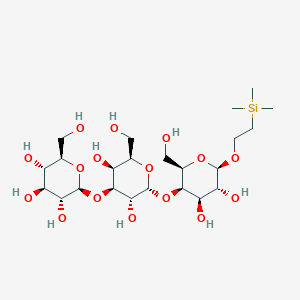
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
